molecular formula C21H28N2O2 B5957313 2-Pent-4-enoyl-7-(2-phenylethyl)-2,7-diazaspiro[4.5]decan-6-one

2-Pent-4-enoyl-7-(2-phenylethyl)-2,7-diazaspiro[4.5]decan-6-one

Cat. No.: B5957313
M. Wt: 340.5 g/mol
InChI Key: FGTHFUPNEHUKIN-UHFFFAOYSA-N
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Description

2-Pent-4-enoyl-7-(2-phenylethyl)-2,7-diazaspiro[45]decan-6-one is a complex organic compound characterized by its spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Pent-4-enoyl-7-(2-phenylethyl)-2,7-diazaspiro[4.5]decan-6-one typically involves a multi-step process. One common method is the Lewis acid-catalyzed Prins/pinacol cascade reaction. This method involves the reaction of aldehydes with 1-(4-hydroxybut-1-en-2-yl)cyclobutanol, resulting in the formation of the spirocyclic structure . The reaction conditions often include the use of a Lewis acid catalyst, such as boron trifluoride etherate, and an inert solvent like dichloromethane.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions for higher yields, using continuous flow reactors, and employing purification techniques like crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Pent-4-enoyl-7-(2-phenylethyl)-2,7-diazaspiro[4.5]decan-6-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the spirocyclic carbon atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

2-Pent-4-enoyl-7-(2-phenylethyl)-2,7-diazaspiro[4.5]decan-6-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with unique properties.

Mechanism of Action

The mechanism of action of 2-Pent-4-enoyl-7-(2-phenylethyl)-2,7-diazaspiro[4.5]decan-6-one involves its interaction with specific molecular targets. These targets may include enzymes or receptors that play a role in biological pathways. The spirocyclic structure allows for unique binding interactions, which can modulate the activity of these targets.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Pent-4-enoyl-7-(2-phenylethyl)-2,7-diazaspiro[4.5]decan-6-one is unique due to its specific functional groups and the presence of both spirocyclic and enoyl moieties. This combination of features provides distinct chemical reactivity and potential for diverse applications.

Properties

IUPAC Name

2-pent-4-enoyl-7-(2-phenylethyl)-2,7-diazaspiro[4.5]decan-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N2O2/c1-2-3-10-19(24)23-16-13-21(17-23)12-7-14-22(20(21)25)15-11-18-8-5-4-6-9-18/h2,4-6,8-9H,1,3,7,10-17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGTHFUPNEHUKIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCCC(=O)N1CCC2(C1)CCCN(C2=O)CCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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